

# Application Notes and Protocols for In Vivo Dosing and Administration of NCD38

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **NCD38**, a novel inhibitor of Lysine-specific demethylase 1 (LSD1). The following sections detail the preclinical efficacy of **NCD38** in myeloid malignancies, provide established experimental protocols for its in vivo use, and illustrate its mechanism of action through signaling pathways.

## **Preclinical In Vivo Efficacy of NCD38**

NCD38 has demonstrated significant anti-leukemic effects in preclinical patient-derived xenograft (PDX) models of myelodysplastic syndromes (MDS)-related leukemia. A key study by Ishikawa et al. (2017) in the journal Leukemia reported that a single administration of NCD38 was sufficient to eradicate primary MDS-related leukemia cells with complex karyotypes in vivo. This highlights the potent and targeted efficacy of NCD38 in a challenging disease model.

## **Quantitative Data Summary**



Parameter	Value	Details	Reference
Animal Model	Patient-Derived Xenograft (PDX) Mice	Immunodeficient mice engrafted with primary human MDS-related leukemia cells.	Ishikawa et al., Leukemia, 2017
Compound	NCD38	A novel LSD1 inhibitor.	Ishikawa et al., Leukemia, 2017
Dose	50 mg/kg	Single administration.	Ishikawa et al., Leukemia, 2017
Administration Route	Intraperitoneal (i.p.) injection	-	Ishikawa et al., Leukemia, 2017
Vehicle	10% N,N- dimethylacetamide / 90% saline	-	Ishikawa et al., Leukemia, 2017
Outcome	Eradication of leukemia cells	A single dose led to the in vivo eradication of primary MDS- related leukemia cells. [1]	Ishikawa et al., Leukemia, 2017

## **Experimental Protocols**

The following protocols are based on the methodologies described in the pivotal study by Ishikawa et al. (2017).

## Protocol 1: Preparation of NCD38 for In Vivo Administration

Materials:

- NCD38 compound
- N,N-dimethylacetamide (DMA)



- Sterile saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and syringes

#### Procedure:

- Vehicle Preparation: Prepare a 10% N,N-dimethylacetamide in saline solution. For example, to prepare 1 ml of the vehicle, mix 100 μl of N,N-dimethylacetamide with 900 μl of sterile saline.
- NCD38 Dissolution: Weigh the required amount of NCD38 to achieve the final desired concentration for a 50 mg/kg dose.
- Formulation: Dissolve the weighed **NCD38** in the prepared vehicle. Ensure complete dissolution by vortexing or gentle agitation. The final solution should be clear.
- Sterilization: Filter the final **NCD38** solution through a 0.22 μm sterile filter into a sterile tube before administration.

## Protocol 2: In Vivo Administration of NCD38 in a Leukemia PDX Model

#### Animal Model:

• Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with primary human leukemia cells from patients with MDS-related leukemia.

#### Procedure:

- Animal Acclimatization: Allow the engrafted mice to acclimatize and for the leukemia to establish, typically monitored by checking for the presence of human leukemia cells in the peripheral blood or bone marrow.
- Dosing: Once leukemia is established, administer a single dose of NCD38 at 50 mg/kg via intraperitoneal (i.p.) injection using a sterile syringe and needle.



- Monitoring: Monitor the mice regularly for any signs of toxicity and for the therapeutic effect
  of NCD38. This can be done by assessing the percentage of human leukemia cells in the
  peripheral blood and bone marrow at specified time points post-treatment.
- Endpoint: The study endpoint can be determined by a significant reduction or eradication of leukemia cells, or as defined by the specific experimental design.

## **Mechanism of Action and Signaling Pathway**

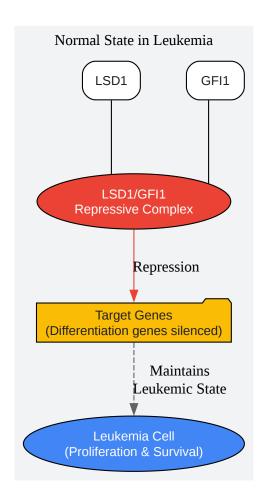
**NCD38** functions as a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through histone modifications. In myeloid malignancies, LSD1 is often involved in repressive complexes that silence tumor suppressor genes and genes required for normal hematopoietic differentiation.

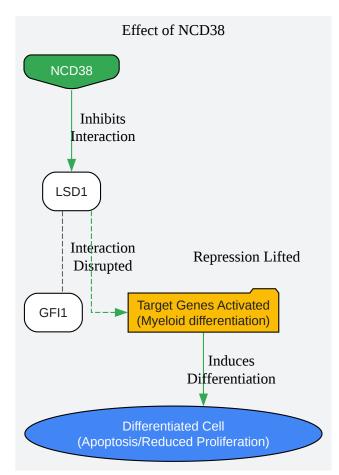
A key interaction is between LSD1 and the transcription factor Growth Factor Independence 1 (GFI1). The LSD1/GFI1 complex binds to the promoter regions of target genes, leading to the demethylation of histone H3 on lysine 4 (H3K4) and subsequent transcriptional repression. This action helps to maintain the undifferentiated state of leukemia cells.

**NCD38** disrupts the interaction between LSD1 and GFI1. This disruption leads to the dissociation of the repressive complex from the chromatin, resulting in the re-activation of silenced genes. This includes the activation of super-enhancers that drive the expression of genes involved in myeloid differentiation. Ultimately, this leads to the differentiation of leukemia cells and the attenuation of leukemogenic programs.

## **Signaling Pathway Diagram**





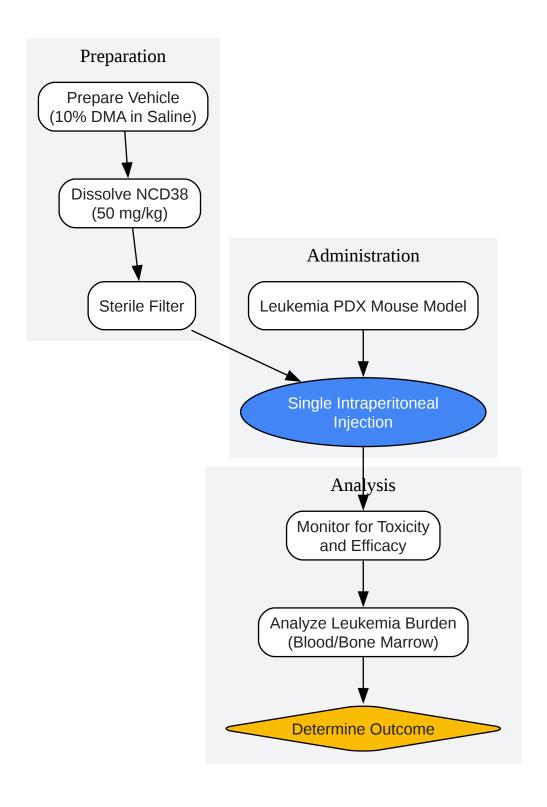


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Caption: Mechanism of action of NCD38 in leukemia cells.

## **Experimental Workflow Diagram**





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Caption: Workflow for in vivo studies of NCD38.



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### References

- 1. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
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